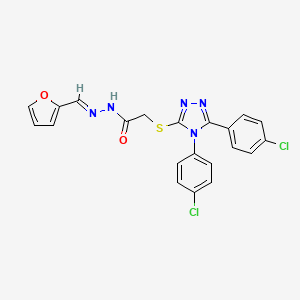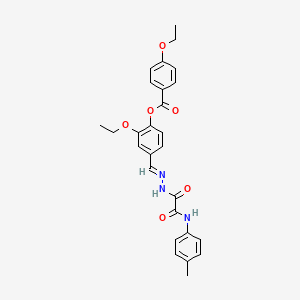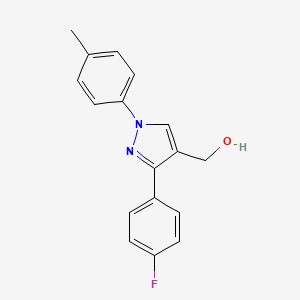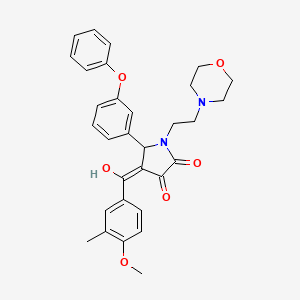![molecular formula C23H21ClN2O3 B12023159 4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B12023159.png)
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide is an organic compound with a complex structure that includes aromatic rings, ether, and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Methoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with methanol in the presence of a base to form 4-chlorophenyl methoxy.
Formation of the Benzamide Intermediate: The next step involves the reaction of 4-chlorophenyl methoxy with benzoyl chloride to form 4-[(4-chlorophenyl)methoxy]benzamide.
Formation of the Final Compound: The final step involves the condensation of 4-[(4-chlorophenyl)methoxy]benzamide with 4-ethoxybenzaldehyde in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines or alcohols, and substitution may yield various substituted aromatic compounds.
科学的研究の応用
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
類似化合物との比較
Similar Compounds
4-chlorophenyl methoxy: A precursor in the synthesis of the target compound.
4-ethoxybenzaldehyde: Another precursor used in the final condensation step.
Benzamides: A class of compounds with similar structural features and potential biological activities.
Uniqueness
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
分子式 |
C23H21ClN2O3 |
|---|---|
分子量 |
408.9 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-2-28-21-11-5-17(6-12-21)15-25-26-23(27)19-7-13-22(14-8-19)29-16-18-3-9-20(24)10-4-18/h3-15H,2,16H2,1H3,(H,26,27)/b25-15+ |
InChIキー |
IVGGBZZGLQIBNL-MFKUBSTISA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide](/img/structure/B12023079.png)

![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12023093.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023107.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12023108.png)

![(3Z)-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12023117.png)
![(3Z)-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12023119.png)

![2-methoxy-N'-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12023130.png)
![4-[3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl ethyl ether](/img/structure/B12023134.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12023142.png)
